4-Bromo-5-methyl-2-nitrobenzaldehyde
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Overview
Description
4-Bromo-5-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-2-methylbenzaldehyde, followed by oxidation to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Bromo-5-methyl-2-nitrobenzoic acid.
Reduction: 4-Bromo-5-methyl-2-aminobenzaldehyde.
Substitution: 4-Methoxy-5-methyl-2-nitrobenzaldehyde.
Scientific Research Applications
4-Bromo-5-methyl-2-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
5-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with the nitro group at a different position.
Uniqueness: 4-Bromo-5-methyl-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research.
Properties
Molecular Formula |
C8H6BrNO3 |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)8(10(12)13)3-7(5)9/h2-4H,1H3 |
InChI Key |
GIPOXMMSLFPUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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